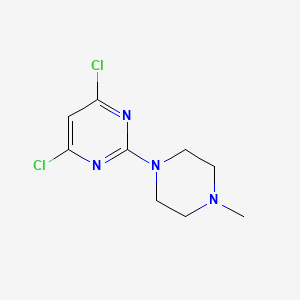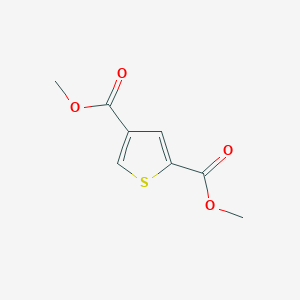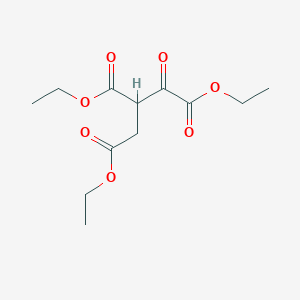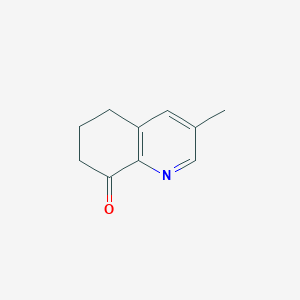
3-Methyl-6,7-dihydroquinolin-8(5H)-one
Descripción general
Descripción
3-Methyl-6,7-dihydroquinolin-8(5H)-one, also known as MDQ, is a chemical compound with potential applications in scientific research. MDQ is a heterocyclic compound that contains a quinoline ring and a carbonyl group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one is still not fully understood, but it is thought to act as an antioxidant and to inhibit the production of reactive oxygen species (ROS) in cells. This may explain its neuroprotective effects and its potential in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate calcium signaling in cells. These effects make it a promising candidate for further research in areas such as neuroscience, cancer research, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-6,7-dihydroquinolin-8(5H)-one in lab experiments is its relatively low toxicity and high solubility in water. However, its synthesis can be complex and time-consuming, and its stability may be affected by factors such as pH and temperature.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-6,7-dihydroquinolin-8(5H)-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one and its potential applications in other areas of scientific research, such as cancer and cardiovascular disease.
Aplicaciones Científicas De Investigación
3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where 3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-methyl-6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYCRULBQMBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493893 | |
| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
CAS RN |
62230-65-3 | |
| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)
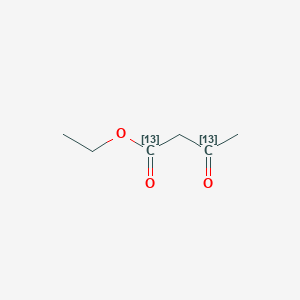
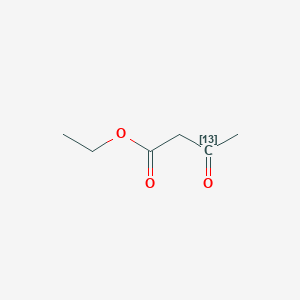
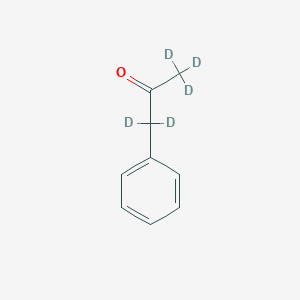
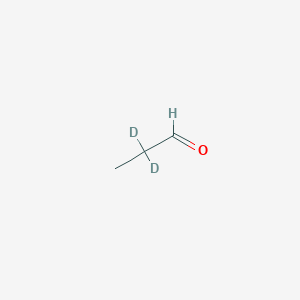
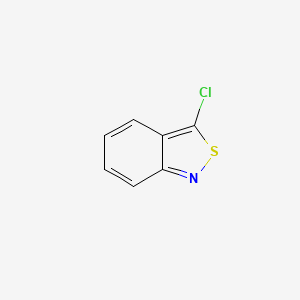
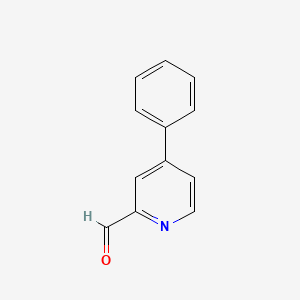
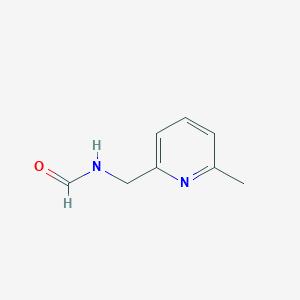
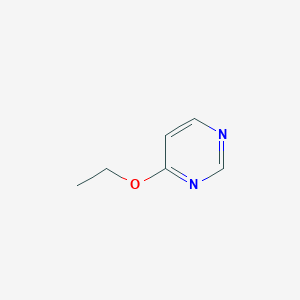
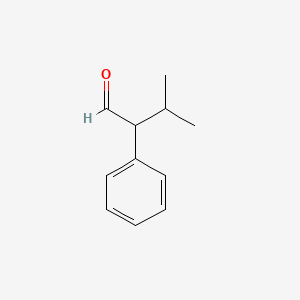
![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)
